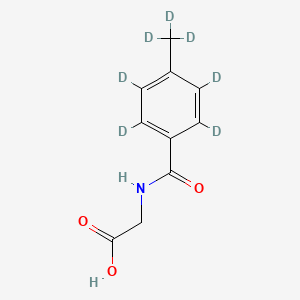

4-Methylhippuric acid-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSCPTLHWVWLLH-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NCC(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl Hippuric Acid-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhippuric acid-d7 is the deuterium-labeled form of 4-methylhippuric acid, a primary metabolite of xylene.[1][2] Due to its chemical and isotopic properties, it serves as an invaluable tool in analytical and clinical chemistry, particularly as an internal standard for the accurate quantification of its non-labeled counterpart in biological matrices.[3][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis pathway, its role in xylene metabolism, and a complete experimental protocol for its use in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

A summary of the key quantitative data for 4-Methyl Hippuric Acid-d7 is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | References |

| Chemical Name | N-(4-Methylbenzoyl)glycine-d7 | [3] |

| Synonyms | p-Methylhippuric Acid-d7, p-Toluric Acid-d7, N-(4-Methyl-d3-benzoyl-d4)glycine | [3] |

| CAS Number | 1216588-60-1 | [3][5] |

| Molecular Formula | C₁₀H₄D₇NO₃ | [6] |

| Molecular Weight | 200.24 g/mol | [6] |

| Appearance | Off-White Solid | [7] |

| Melting Point | 163-165 °C (for non-labeled) | [7] |

| Purity (Isotopic) | ≥98% | [6] |

| Storage | Sealed in dry, Room Temperature | [7] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the amide coupling of deuterated p-toluic acid and deuterated glycine. This method ensures high isotopic enrichment of the final product.

Diagram of Synthesis Pathway

Caption: Synthesis of 4-Methyl Hippuric Acid-d7.

Experimental Protocol

1. Activation of p-Toluic acid-d7:

-

In a round-bottom flask, dissolve p-toluic acid-d7 in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a suitable amide coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

2. Amide Coupling Reaction:

-

In a separate flask, dissolve glycine-d2 in a suitable solvent, which may require the addition of a base to deprotonate the carboxylic acid and increase nucleophilicity of the amine.

-

Slowly add the solution of activated p-toluic acid-d7 to the glycine-d2 solution.

-

Allow the reaction to proceed at room temperature, typically for 2-4 hours, with continuous stirring.

3. Work-up and Purification:

-

Upon completion of the reaction, acidify the mixture with a dilute aqueous acid (e.g., 1M HCl) to protonate any remaining carboxylates.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Role in Xylene Metabolism and Exposure Monitoring

4-Methylhippuric acid is a biomarker for exposure to xylene. Xylene is metabolized in the liver, primarily through oxidation of one of the methyl groups, followed by conjugation with glycine to form methylhippuric acid, which is then excreted in the urine. The quantification of 4-methylhippuric acid in urine is a reliable method for assessing occupational and environmental exposure to xylene.

Diagram of Xylene Metabolism

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. p-Methylhippuric Acid | C10H11NO3 | CID 97479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]

- 5. 4-Methyl Hippuric Acid-d7 | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. 4-METHYLHIPPURIC ACID | 27115-50-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Methylhippuric Acid-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methylhippuric acid-d7, a crucial internal standard for bioanalytical and pharmacokinetic studies. This document details the chemical synthesis based on established methodologies, purification techniques, and analytical characterization.

Introduction

This compound is the deuterated analog of 4-methylhippuric acid, a primary metabolite of xylene.[1][2] Its isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in various research applications, including therapeutic drug monitoring and metabolic research.[3][4] The synthesis of this compound involves the coupling of a deuterated aromatic carboxylic acid with the amino acid glycine.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process: the preparation of deuterated p-toluoyl chloride from deuterated p-toluic acid, followed by a Schotten-Baumann reaction with glycine.

Synthesis of p-Toluoyl chloride-d7

The precursor, p-toluic acid-d7, can be synthesized via several methods, including acid-catalyzed hydrogen-deuterium exchange on p-toluic acid using deuterated sulfuric acid (D₂SO₄) or deuterium oxide (D₂O), or through direct synthesis from deuterated toluene derivatives. The resulting p-toluic acid-d7 is then converted to the more reactive acid chloride.

Experimental Protocol:

-

To a solution of p-toluic acid-d7 (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at room temperature under an inert atmosphere.[5]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the evolution of gas (HCl and CO).

-

Once the reaction is complete (cessation of gas evolution), the solvent and excess oxalyl chloride are removed under reduced pressure to yield crude p-toluoyl chloride-d7. This intermediate is typically used in the next step without further purification.

Schotten-Baumann Reaction: Synthesis of this compound

This reaction involves the acylation of glycine with the prepared p-toluoyl chloride-d7 in an aqueous alkaline solution.[1][6]

Experimental Protocol:

-

Dissolve glycine (1.2 eq) in a 10% aqueous solution of sodium hydroxide (NaOH).

-

To this solution, add the crude p-toluoyl chloride-d7 (1.0 eq) portion-wise while vigorously stirring. The temperature of the reaction mixture should be maintained at or below room temperature, using an ice bath if necessary.

-

After the addition is complete, continue stirring for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl). This will precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.

-

The crude product can then be purified by recrystallization.

Purification of this compound

Recrystallization is a common and effective method for the purification of hippuric acid and its derivatives.[7]

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of boiling water. The solubility of hippuric acid derivatives is significantly higher in hot water than in cold water.[7]

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold water, and dry them under vacuum.

Quantitative Data and Characterization

The following tables summarize the key quantitative and analytical data for 4-Methylhippuric acid. The data for the deuterated compound is expected to be very similar to its non-deuterated counterpart, with the key difference being the molecular weight and the signals in the mass spectrum and NMR.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₄D₇NO₃ | [8] |

| Molecular Weight | 200.24 g/mol | [8] |

| Melting Point (non-deuterated) | 163-165 °C | [9] |

| Isotopic Purity | >98% (typical for commercial products) | [8] |

Table 2: Expected Analytical Data

| Analytical Technique | Expected Results for this compound |

| ¹H NMR | Absence of signals corresponding to the aromatic protons of the tolyl group and the methyl protons. Signals for the glycine CH₂ and NH protons would be present. |

| ¹³C NMR | Signals for all 10 carbon atoms, with the deuterated carbons showing characteristic splitting patterns or reduced intensity. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 200. The fragmentation pattern would show characteristic losses corresponding to the deuterated fragments. |

Experimental and Logical Workflows

The following diagrams illustrate the synthesis workflow and the metabolic pathway of xylene, the parent compound of 4-methylhippuric acid.

Caption: Synthesis workflow for this compound.

Caption: Metabolic pathway of p-xylene to 4-Methylhippuric Acid.

Conclusion

The synthesis and purification of this compound can be reliably achieved through a well-established synthetic route. The protocols provided in this guide, based on the Schotten-Baumann reaction and recrystallization, offer a clear pathway for researchers to obtain this valuable internal standard. Proper analytical characterization is crucial to ensure the isotopic purity and chemical integrity of the final product for its intended applications in sensitive bioanalytical methods.

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. CS251133B1 - A method of purifying hippuric acid - Google Patents [patents.google.com]

- 4. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 5. p-Toluoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. Hippuric acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. p-Toluoyl chloride | 874-60-2 [chemicalbook.com]

Technical Guide: 4-Methyl Hippuric Acid-d7 Certificate of Analysis

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 4-Methyl Hippuric Acid-d7. This deuterated analog of 4-Methyl Hippuric Acid is commonly used as an internal standard in analytical and pharmacokinetic research, particularly in studies involving exposure to xylene.[1][2] Its stable isotope labeling allows for precise quantification in biological samples using mass spectrometry and liquid chromatography.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters typically found on a CoA for 4-Methyl Hippuric Acid-d7. These values are representative and may vary between different lots and suppliers.

Table 1: Identification and Physical Properties

| Parameter | Value |

| Chemical Name | N-(4-Methylbenzoyl)glycine-d7 |

| Synonyms | p-Methylhippuric Acid-d7, p-Toluric Acid-d7[1] |

| CAS Number | 1216588-60-1 |

| Molecular Formula | C₁₀H₄D₇NO₃[3] |

| Molecular Weight | 200.24 g/mol [3] |

| Appearance | White to off-white solid |

| Melting Point | 163-165 °C (for unlabeled)[4] |

Table 2: Analytical Data

| Parameter | Specification | Method |

| Chemical Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥98%[3] | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |

| Deuterium Incorporation | ≥99% atom % D | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |

| Residual Solvents | Conforms to ICH Q3C | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Assay (by qNMR) | 95.0 - 105.0% | Quantitative Nuclear Magnetic Resonance (qNMR) |

Experimental Protocols

The following sections detail the typical methodologies used to obtain the quantitative data presented above.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a widely used technique to determine the purity of chemical compounds. For 4-Methyl Hippuric Acid-d7, a reversed-phase HPLC method is typically employed.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength appropriate for the chromophore (e.g., 230 nm).

-

Procedure : A solution of the 4-Methyl Hippuric Acid-d7 is prepared in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight and determine the isotopic distribution of the labeled compound.

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The isotopic purity is determined by comparing the intensity of the peak corresponding to the fully deuterated molecule (d7) to the intensities of the peaks corresponding to lower deuterated species (d0 to d6).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, Methanol-d4).

-

Experiments :

-

¹H NMR : To confirm the absence of protons at the labeled positions.

-

¹³C NMR : To confirm the carbon skeleton.

-

²H NMR : To directly observe the deuterium signals.

-

-

Procedure : The sample is dissolved in the appropriate deuterated solvent, and the NMR spectra are acquired. The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the structure.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and certification of 4-Methyl Hippuric Acid-d7.

Caption: Workflow for the analysis of 4-Methyl Hippuric Acid-d7.

Metabolic Pathway and Deuteration

The following diagram shows the metabolic pathway of xylene to 4-Methyl Hippuric Acid and indicates the positions of deuterium labeling in the internal standard.

Caption: Metabolism of xylene and the role of the deuterated standard.

References

The Role of 4-Methyl Hippuric Acid-d7 in Xylene Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 4-Methyl Hippuric Acid-d7 (4-MHA-d7) in the study of xylene metabolism. As a deuterated internal standard, 4-MHA-d7 is indispensable for the accurate and precise quantification of 4-Methyl Hippuric Acid (4-MHA), a key biomarker of exposure to p-xylene. This document details the metabolic fate of xylene isomers, presents quantitative data from analytical methodologies, and provides a detailed experimental protocol for the analysis of xylene metabolites in urine.

Introduction: The Importance of Accurate Xylene Biomonitoring

Xylene, a widely used industrial solvent, exists as three isomers: ortho- (o-), meta- (m-), and para- (p-).[1] Occupational and environmental exposure to xylene is a significant public health concern, necessitating reliable methods for biological monitoring.[2] The primary route of xylene metabolism in humans involves the oxidation of a methyl group, followed by conjugation with glycine to form methylhippuric acids (MHAs), which are then excreted in the urine.[2][3] Specifically, p-xylene is metabolized to 4-MHA, making the quantification of this metabolite a direct indicator of p-xylene exposure.[1][3]

To ensure the accuracy and reliability of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial. 4-Methyl Hippuric Acid-d7, a deuterated analog of 4-MHA, serves as the gold standard for this purpose.[4][5] Its near-identical chemical and physical properties to the native analyte allow it to compensate for variations in sample preparation, instrument response, and matrix effects, leading to highly accurate and precise quantification.[6]

Xylene Metabolism: From Inhalation to Excretion

The metabolism of xylene isomers primarily occurs in the liver. The initial and rate-limiting step is the oxidation of one of the methyl groups by cytochrome P450 enzymes to form the corresponding methylbenzyl alcohol. This is followed by further oxidation to a toluic acid, which is then conjugated with glycine to produce the respective methylhippuric acid isomer. These water-soluble metabolites are readily excreted in the urine.[2][3]

Quantitative Data Presentation

The use of 4-MHA-d7 as an internal standard significantly improves the performance of analytical methods for the quantification of 4-MHA. The following tables summarize key performance metrics from validated methods.

Table 1: Performance Characteristics of a GC-MS Method for Methylhippuric Acid using MHA-d7

| Parameter | 4-Methylhippuric Acid (4-MHA) | Reference |

| Recovery | 92 ± 11% | [4][7] |

| Precision (RSD) | < 5% | |

| Limit of Quantitation (on-column) | 386 pg | [4][7] |

Table 2: Performance Characteristics of an LC-MS/MS Method for Xylene Metabolites

| Parameter | 2-Methylhippuric Acid (2-MHA) | 3- & 4-Methylhippuric Acid (3/4-MHA) | Reference |

| Limit of Detection (LOD) | 5.00 ng/mL | 8.00 ng/mL | [5] |

Note: The NHANES method reports the sum of 3-MHA and 4-MHA as they are not chromatographically separated. The internal standard used was a mix of 2MHA-d7 and 3/4MHA-d7.

Experimental Protocol: Quantification of 4-Methyl Hippuric Acid in Urine by LC-MS/MS

This protocol outlines a validated method for the determination of 4-MHA in urine using 4-MHA-d7 as an internal standard. This method is based on principles from established analytical procedures.[5][8][9]

Materials and Reagents

-

4-Methyl Hippuric Acid analytical standard

-

4-Methyl Hippuric Acid-d7 internal standard

-

LC-MS grade water, acetonitrile, and methanol

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Urine collection containers

Instrumentation

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

-

Urine Collection: Collect spot urine samples in sterile containers.

-

Internal Standard Spiking: To a 1.0 mL aliquot of urine, add a known concentration of 4-MHA-d7 internal standard solution.

-

Sample Dilution: Dilute the spiked urine sample with 1.0 mL of LC-MS grade water.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the diluted urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

-

Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM) Transitions:

Calibration and Quantification

Prepare a series of calibration standards by spiking blank urine with known concentrations of 4-MHA and a constant concentration of 4-MHA-d7. Analyze the standards and samples. Construct a calibration curve by plotting the peak area ratio of 4-MHA to 4-MHA-d7 against the concentration of 4-MHA. The concentration of 4-MHA in the unknown samples is then calculated from this curve.

Conclusion

4-Methyl Hippuric Acid-d7 is an essential tool for researchers, scientists, and drug development professionals involved in xylene metabolism and exposure studies. Its use as an internal standard in advanced analytical techniques like LC-MS/MS provides the necessary accuracy and precision for reliable biomonitoring. The methodologies and data presented in this guide underscore the importance of stable isotope dilution techniques for robust and defensible results in toxicological and clinical research.

References

- 1. brieflands.com [brieflands.com]

- 2. longdom.org [longdom.org]

- 3. 4-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Examination of Xylene Exposure in the U.S. Population Through Biomonitoring: NHANES 2005–2006, 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. ijrpc.com [ijrpc.com]

- 9. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylhippuric Acid-d7 as a Biomarker for Xylene Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylene, a prevalent aromatic hydrocarbon in industrial solvents, paints, and gasoline, poses significant health risks, including neurotoxicity and respiratory irritation upon exposure.[1] Accurate biomonitoring of xylene exposure is crucial for occupational health and safety. The primary urinary metabolite of p-xylene is 4-methylhippuric acid, making it a reliable biomarker for assessing exposure.[2] To ensure the accuracy and precision of analytical methods, stable isotope-labeled internal standards are employed. This technical guide provides an in-depth overview of the use of 4-Methylhippuric acid-d7 as an internal standard for the quantification of 4-methylhippuric acid in biological samples, particularly urine, as an indicator of xylene exposure.

This compound is a deuterated analog of 4-methylhippuric acid, which serves as an ideal internal standard in mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer, enabling precise quantification by correcting for variations in sample preparation and instrument response.

Metabolic Pathway of p-Xylene

The biotransformation of p-xylene to 4-methylhippuric acid is a multi-step enzymatic process primarily occurring in the liver. Initially, the methyl group of p-xylene is oxidized to form 4-methylbenzyl alcohol. This is followed by further oxidation to p-toluic acid (4-methylbenzoic acid).[2] Finally, p-toluic acid is conjugated with the amino acid glycine to produce 4-methylhippuric acid, which is then excreted in the urine.[1][2]

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the demanding fields of pharmaceutical development and clinical research, the pursuit of the highest accuracy and precision is not just a goal, but a necessity. The inherent variability in complex biological matrices and the analytical process itself necessitates a robust method for normalization. This technical guide provides an in-depth exploration of the core principles, practical applications, and experimental protocols for utilizing deuterated internal standards—the undisputed gold standard for achieving reliable and reproducible quantitative data.

The Core Principle: Mitigating Variability with Isotopic Analogs

The fundamental advantage of a deuterated internal standard (IS) lies in its near-identical physicochemical properties to the analyte of interest.[1][2] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D), the molecule's mass-to-charge ratio (m/z) is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[1][3] However, its behavior during sample preparation, chromatography, and ionization remains virtually the same as the analyte.[4][5]

This near-identical behavior is the key to its effectiveness. When a known amount of the deuterated standard is added to a sample at the earliest stage of preparation, it acts as a "chaperone" for the analyte, experiencing the same procedural losses and variations.[2][4] These can include:

-

Sample Extraction Inefficiencies: Losses during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[2]

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine, tissue homogenates).[6][7]

-

Instrumental Variability: Fluctuations in injection volume and detector response.[8]

By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a significant improvement in the accuracy and precision of the final quantitative result.[2][4]

Quantitative Performance: A Data-Driven Comparison

The theoretical advantages of deuterated internal standards are consistently demonstrated in improved assay performance metrics. The following tables summarize quantitative data highlighting the superior accuracy and precision achieved when employing deuterated standards compared to structural analogs or methods without an internal standard.

Table 1: Impact of Internal Standard Choice on Assay Accuracy and Precision

| Internal Standard Type | Analyte | Matrix | Accuracy (% Bias) | Precision (% RSD) | Reference |

| Deuterated IS | Kahalalide F | Plasma | +0.3% | 7.6% | [5] |

| Structural Analog IS | Kahalalide F | Plasma | -3.2% | 8.6% | [5] |

| Deuterated IS | Pesticides & Mycotoxins | Cannabis | Within ±25% | < 20% | [9] |

| No IS | Pesticides & Mycotoxins | Cannabis | > ±60% | > 50% | [9] |

Table 2: Intra- and Inter-Assay Performance with Deuterated Internal Standards

| Analyte | Matrix | QC Level | Intra-Assay Accuracy (% Bias) | Intra-Assay Precision (% RSD) | Inter-Assay Accuracy (% Bias) | Inter-Assay Precision (% RSD) | Reference |

| 5-HIAA | Urine | Low | -2.5% | 3.8% | -1.9% | 5.2% | [4] |

| 5-HIAA | Urine | Medium | +1.2% | 2.1% | +0.8% | 3.5% | [4] |

| 5-HIAA | Urine | High | +0.5% | 1.9% | +0.3% | 2.9% | [4] |

| Paracetamol | Whole Blood | Mid-therapeutic | N/A | < 3.03% | N/A | < 8.93% | [3] |

Experimental Protocols: A Practical Guide

The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures. Below are detailed methodologies for common sample preparation techniques incorporating these standards for LC-MS/MS analysis.

Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[10]

Materials:

-

Plasma samples, calibration standards, and quality control (QC) samples

-

Deuterated internal standard working solution (e.g., 20 ng/mL in acetonitrile)

-

Precipitating solvent: Acetonitrile with 0.1% formic acid, chilled to -20°C

Procedure:

-

Pipette 100 µL of plasma sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.

-

Add 50 µL of the deuterated internal standard working solution to each tube and briefly vortex.

-

Add 400 µL of the cold precipitating solvent to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.

Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects compared to protein precipitation.[11][12]

Materials:

-

Urine samples

-

Deuterated internal standard working solution

-

SPE cartridges (e.g., C18) and vacuum manifold

-

Methanol (for conditioning)

-

Water (for equilibration)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., acetonitrile)

Procedure:

-

Add 10 µL of the deuterated internal standard working solution to 1 mL of the urine sample and vortex to mix.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

-

Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.

-

Loading: Load the pre-treated urine sample onto the cartridge.

-

Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.

-

Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent. Transfer the reconstituted sample to an LC vial for analysis.

Visualizing the Workflow and Core Concepts

Diagrams are essential for understanding the logical flow of experiments and the underlying principles. The following visualizations, created using the DOT language, illustrate key aspects of using deuterated internal standards.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: How a co-eluting deuterated standard corrects for matrix effects.

Caption: Key considerations for the selection of a suitable deuterated internal standard.

Conclusion: Ensuring Data Integrity in Quantitative Analysis

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1][3] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[4][6] A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both regulated and research environments. By incorporating these "gold standard" reagents, researchers, scientists, and drug development professionals can have the utmost confidence in the integrity and reliability of their quantitative data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. myadlm.org [myadlm.org]

- 8. nebiolab.com [nebiolab.com]

- 9. lcms.cz [lcms.cz]

- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 11. waters.com [waters.com]

- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

An In-Depth Technical Guide to 4-Methylhippuric Acid-d7 for Quantitative NMR Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylhippuric acid-d7, a deuterated internal standard, for use in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It covers the fundamental principles, experimental protocols, and data analysis techniques necessary for accurate and reproducible quantification of 4-methylhippuric acid and related compounds.

Introduction to 4-Methylhippuric Acid and its Deuterated Analog

4-Methylhippuric acid is a primary urinary metabolite of xylene, a widely used industrial solvent.[1] Its quantification in biological fluids is a key biomarker for assessing exposure to xylene.[1] this compound is the deuterium-labeled counterpart of 4-methylhippuric acid, designed for use as an internal standard in analytical methodologies such as mass spectrometry and NMR.[2][3] The incorporation of deuterium atoms results in a distinct NMR signal that does not overlap with the signals of the non-deuterated analyte, enabling precise quantification.

Quantitative Data for this compound

Accurate qNMR relies on a well-characterized internal standard with a certified purity. While a specific Certificate of Analysis (CoA) for a particular batch of this compound must be obtained from the supplier, the following table summarizes the key quantitative information that should be detailed in such a document. One commercial supplier notes a typical isotopic purity of 98%.[4]

| Parameter | Typical Value | Source | Description |

| Chemical Formula | C₁₀H₄D₇NO₃ | [2][4] | The molecular formula indicating the number of carbon, hydrogen, deuterium, nitrogen, and oxygen atoms. |

| Molecular Weight | 200.24 g/mol | [2] | The mass of one mole of the substance. |

| Isotopic Purity | ≥98% | [4] | The percentage of the deuterated compound relative to any remaining non-deuterated isotopologues. |

| Chemical Purity | >99% (Typical) | Supplier CoA | The percentage of the desired compound, free from other chemical impurities. This value is critical for accurate qNMR calculations. |

| CAS Number | 1216588-60-1 | [2][5] | A unique numerical identifier assigned to this specific chemical substance. |

Note: It is imperative to use the certified purity value (P_std) from the Certificate of Analysis provided by the supplier for the specific lot of this compound being used in any calculations.

Metabolic Pathway of Xylene

Understanding the metabolic fate of xylene is crucial for interpreting the quantitative results of 4-methylhippuric acid. The following diagram illustrates the biotransformation of p-xylene into 4-methylhippuric acid in the body.

Caption: Metabolic pathway of p-xylene to 4-Methylhippuric acid.

Experimental Protocol for qNMR Analysis

This section details a generalized protocol for the quantitative analysis of 4-methylhippuric acid using this compound as an internal standard.

Materials and Reagents

-

4-Methylhippuric acid (analyte)

-

This compound (internal standard) - with a known, certified purity

-

Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

-

High-precision analytical balance (readable to at least 0.01 mg)

-

NMR tubes

-

Volumetric flasks and pipettes

Sample Preparation

-

Weighing: Accurately weigh a specific amount of the 4-Methylhippuric acid analyte (e.g., 10 mg) and the this compound internal standard (e.g., 10 mg) into a clean, dry vial. The exact masses must be recorded.

-

Dissolution: Dissolve the weighed analyte and internal standard in a precise volume of the chosen deuterated solvent (e.g., 1.0 mL of DMSO-d6). Ensure complete dissolution by vortexing or gentle sonication.

-

Transfer: Transfer an appropriate volume of the solution (typically 0.6-0.7 mL) into an NMR tube.

NMR Data Acquisition

Acquire the ¹H NMR spectrum using a spectrometer with a well-defined pulse sequence and parameters optimized for quantification.

| Parameter | Recommended Setting | Rationale |

| Pulse Angle | 90° | Ensures maximum signal excitation for all protons. |

| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | Allows for full relaxation of all protons between scans, which is critical for accurate integration. T₁ values should be experimentally determined for both the analyte and standard. A conservative value of 30-60 seconds is often used in the absence of T₁ data. |

| Number of Scans (NS) | 16 - 64 (or as needed) | Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error). |

| Spinning | Off | Prevents spinning sidebands that can interfere with baseline and integration. |

| Temperature | Stable (e.g., 25 °C) | Maintains consistent chemical shifts and minimizes experimental variability. |

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the well-resolved, non-overlapping signals of both the 4-methylhippuric acid analyte and the this compound internal standard. For 4-methylhippuric acid, the aromatic protons or the methylene protons are typically good candidates for integration. As this compound is deuterated in the aromatic ring and the methyl group, its remaining proton signals (from the glycine moiety) will be used for quantification.

-

Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:

P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I_analyte : Integral of the selected analyte signal

-

N_analyte : Number of protons corresponding to the integrated analyte signal

-

I_std : Integral of the selected internal standard signal

-

N_std : Number of protons corresponding to the integrated internal standard signal

-

MW_analyte : Molecular weight of the analyte (193.20 g/mol for 4-methylhippuric acid)

-

MW_std : Molecular weight of the internal standard (200.24 g/mol for this compound)

-

m_analyte : Mass of the analyte

-

m_std : Mass of the internal standard

-

P_std : Certified purity of the internal standard (from the CoA)

-

Experimental Workflow

The following diagram outlines the key steps in a typical qNMR experiment using an internal standard.

Caption: General workflow for a quantitative NMR experiment.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of 4-methylhippuric acid by NMR spectroscopy. By following a well-defined experimental protocol, ensuring accurate sample preparation, and utilizing appropriate data acquisition and processing parameters, researchers can achieve highly accurate and reproducible results. The methodologies outlined in this guide provide a solid foundation for drug development professionals and scientists to implement qNMR for precise quantification in their respective fields.

References

Preliminary Investigation of 4-Methylhippuric Acid-d7 for Enhanced Accuracy in Urine Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation and application of 4-Methylhippuric acid-d7 as an internal standard for the quantitative analysis of 4-Methylhippuric acid in human urine. This guide is intended to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to develop and validate robust bioanalytical assays for monitoring xylene exposure.

Introduction: The Need for a Stable Isotope Labeled Internal Standard

4-Methylhippuric acid is a primary metabolite of xylene, a prevalent industrial solvent.[1] Its quantification in urine is a critical biomarker for assessing occupational and environmental exposure to xylene.[1] Accurate and precise measurement of 4-Methylhippuric acid is paramount for toxicological studies and ensuring workplace safety.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for bioanalysis due to its high sensitivity and selectivity. However, sample matrix effects, variability in extraction recovery, and fluctuations in instrument response can compromise the accuracy of quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard to mitigate these issues.[2] A deuterated internal standard is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation, thus correcting for variations.[2]

This guide outlines a preliminary framework for a urine analysis method for 4-Methylhippuric acid utilizing this compound as the internal standard.

Metabolic Pathway and Chemical Structures

Xylene is metabolized in the body to 4-methylbenzoic acid, which is then conjugated with glycine to form 4-Methylhippuric acid and subsequently excreted in the urine.[1]

Proposed Analytical Method

This section details a proposed experimental protocol for the determination of 4-Methylhippuric acid in urine using this compound as an internal standard, based on established methods for similar analytes.

Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methodologies for hippuric and methylhippuric acid extraction.[3]

-

Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix for 10 seconds. Pipette 1.0 mL of urine into a 15-mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each urine sample, calibrator, and quality control sample.

-

Acidification: Add 100 µL of 6 N HCl to each tube and vortex to mix. This step is crucial for the efficient extraction of the acidic analytes.

-

Extraction: Add 4.0 mL of ethyl acetate to each tube. Cap and mix by gentle rotation for 5 minutes.

-

Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and vortex to dissolve.

-

Sample Filtration/Transfer: Transfer the reconstituted sample to an HPLC vial, optionally with a filter vial, for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

The following are proposed starting conditions for LC-MS/MS analysis and require optimization.

Table 1: Proposed Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Proposed Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Nebulizer Gas | Nitrogen |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 4-Methylhippuric Acid | 192.1 | 134.1 (Quantifier) | 100 | -15 |

| 192.1 | 77.1 (Qualifier) | 100 | -25 | |

| This compound | 199.1 | 141.1 (Quantifier) | 100 | -15 |

Note: The proposed product ions are based on the expected fragmentation of the p-toluoyl group (m/z 134.1) and the further fragmentation to the phenyl cation (m/z 77.1) for the unlabeled compound, and the corresponding deuterated fragments for the internal standard. These transitions must be experimentally confirmed and optimized.

Data Presentation and Expected Performance

The use of this compound is anticipated to significantly improve the performance of the analytical method. The following table summarizes the expected outcomes of a preliminary investigation.

Table 4: Expected Method Performance Characteristics

| Parameter | Without Internal Standard | With this compound (IS) | Rationale for Improvement with IS |

| Linearity (r²) | > 0.99 | > 0.995 | IS corrects for minor injection volume variations. |

| Precision (%RSD) | < 15% | < 10% | IS corrects for variability in sample prep and instrument response. |

| Accuracy (%Bias) | ± 20% | ± 10% | IS corrects for matrix effects and extraction inconsistencies.[2] |

| Limit of Quantitation | Analyte dependent | Potentially lower | Improved signal-to-noise through normalization. |

| Matrix Effect | Variable | Minimized | Co-elution of IS compensates for ion suppression/enhancement.[2] |

| Extraction Recovery | Variable | Consistent Ratios | Ratio of analyte to IS is constant despite absolute recovery variations. |

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in the analysis of 4-Methylhippuric acid in urine.

Conclusion

The preliminary investigation into the use of this compound as an internal standard for the urine analysis of 4-Methylhippuric acid demonstrates a clear path toward a highly robust and accurate bioanalytical method. The near-identical chemical and physical properties of the deuterated standard to the target analyte allow for effective correction of analytical variability, which is essential for reliable biomonitoring and clinical research. The detailed experimental protocols and proposed LC-MS/MS parameters provided in this guide serve as a comprehensive starting point for method development and validation, promising enhanced data quality for professionals in the field of drug development and toxicology.

References

4-Methyl Hippuric Acid-d7 as a Tracer in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhippuric acid (4-MHA) is a primary metabolite of exposure to p-xylene, a volatile organic compound widely used in industrial settings and present in various consumer products. The quantification of 4-MHA in biological matrices, predominantly urine, serves as a reliable biomarker for assessing xylene exposure.[1][2][3][4] Stable isotope-labeled compounds are invaluable tools in metabolic research, offering a means to trace the fate of molecules in vivo without the need for radioactive isotopes.[5] 4-Methyl Hippuric Acid-d7 (4-MHA-d7), a deuterated analog of 4-MHA, is commercially available and primarily utilized as an internal standard for the accurate quantification of its unlabeled counterpart in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] While its application as an internal standard is well-established, this guide explores its potential and theoretical application as a tracer in metabolic research to elucidate the pharmacokinetics and metabolic fate of 4-MHA.

Metabolic Pathway of p-Xylene

The biotransformation of p-xylene to 4-Methyl Hippuric Acid is a multi-step process primarily occurring in the liver. The metabolic cascade is as follows:

-

Oxidation: The methyl group of p-xylene is oxidized by cytochrome P450 enzymes to form p-methylbenzyl alcohol.

-

Further Oxidation: p-Methylbenzyl alcohol is subsequently oxidized to p-toluic acid (4-methylbenzoic acid).[1]

-

Glycine Conjugation: Finally, p-toluic acid is conjugated with the amino acid glycine to form 4-Methyl Hippuric Acid, which is then excreted in the urine.[1][3]

This metabolic pathway is a crucial detoxification process, converting a lipophilic aromatic hydrocarbon into a more water-soluble compound that can be readily eliminated from the body.

Quantitative Data

Table 1: Urinary 4-Methyl Hippuric Acid Concentrations in Exposed and Unexposed Individuals

| Population | 4-MHA Concentration (g/g creatinine) | Reference |

| Gas Station Workers (Exposed) | 0.015 | [6] |

| Gas Station Workers (Control) | 0.005 | [6] |

| Printing Industry Workers (Exposed) | 0.19 (m- and p-MHA) | [7] |

| Printing Industry Workers (Non-exposed) | Not detected | [7] |

Table 2: Correlation of Xylene Exposure with Urinary Methyl Hippuric Acid Excretion

| Exposure Level (8-h TWA Xylene) | Correlation with MHA Excretion | Reference |

| 0 - 865 mg/m³ | Linear correlation | [8] |

It is important to note that these values represent the endogenous production of 4-MHA following xylene exposure and not the pharmacokinetics of exogenously administered 4-MHA-d7.

Experimental Protocols

The following are detailed methodologies for the analysis of 4-Methyl Hippuric Acid, which can be adapted for a tracer study using 4-MHA-d7.

Hypothetical In Vivo Tracer Study Protocol

This protocol outlines a conceptual framework for a study using 4-MHA-d7 as a tracer to determine its pharmacokinetic profile.

-

Subject Recruitment: Recruit a cohort of healthy volunteers with no occupational exposure to xylene.

-

Tracer Administration: Administer a known dose of 4-Methyl Hippuric Acid-d7 orally or intravenously. The exact dosage would need to be determined based on preliminary safety and detection limit studies.

-

Sample Collection: Collect blood and urine samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-administration).

-

Sample Preparation:

-

Urine: Acidify the urine sample (e.g., with HCl) and add an internal standard (a different isotopologue of 4-MHA or another suitable compound). Extract the analytes using an organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in a suitable solvent for analysis.

-

Blood/Plasma: Perform protein precipitation (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be processed similarly to the urine samples.

-

-

Analytical Method (LC-MS/MS):

-

Use a suitable LC column (e.g., C18) for chromatographic separation.

-

Employ a mass spectrometer to detect and quantify both the unlabeled 4-MHA (endogenous) and the deuterated 4-MHA-d7 (tracer). This allows for the differentiation of the administered tracer from the body's baseline levels.

-

Develop a specific multiple reaction monitoring (MRM) method to monitor the parent and daughter ion transitions for both 4-MHA and 4-MHA-d7.

-

-

Data Analysis:

-

Construct calibration curves for both 4-MHA and 4-MHA-d7.

-

Calculate the concentration of 4-MHA-d7 in each sample at each time point.

-

Use pharmacokinetic modeling software to determine key parameters such as absorption rate, elimination half-life, volume of distribution, and clearance.

-

Established Analytical Methodologies

The following protocols are based on existing methods for the quantification of 4-MHA and are foundational for any tracer study.

Sample Preparation for Urine Analysis (NIOSH Method 8301 - Modified)

-

Pipette 1.0 mL of urine into a glass tube.

-

Spike with 4-Methyl Hippuric Acid-d7 as an internal standard.

-

Acidify the urine to a pH below 2 with hydrochloric acid.

-

Add sodium chloride to saturate the solution.

-

Extract the analytes with 4 mL of ethyl acetate by vortexing for 2 minutes.

-

Centrifuge to separate the layers.

-

Transfer the organic (upper) layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization for GC-MS analysis.[9]

LC-MS/MS Conditions (General)

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid in ionization.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both 4-MHA and 4-MHA-d7.[10]

GC-MS Conditions (General)

-

Derivatization: The carboxylic acid group of 4-MHA and 4-MHA-d7 needs to be derivatized to increase volatility (e.g., methylation with diazomethane or silylation).[11]

-

Column: A non-polar or semi-polar capillary column.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Impact (EI).

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions for both the derivatized 4-MHA and 4-MHA-d7.

Visualizations

The following diagrams illustrate the key processes involved in the study of 4-Methyl Hippuric Acid-d7 as a metabolic tracer.

Conclusion and Future Directions

4-Methyl Hippuric Acid-d7 is a valuable tool in the field of metabolic research, primarily serving as a robust internal standard for the accurate quantification of 4-MHA. While its use as a metabolic tracer is not yet widely documented in publicly available literature, the principles and methodologies for such studies are well-established. The hypothetical protocol and workflows presented in this guide provide a solid foundation for researchers to design and execute studies aimed at elucidating the in vivo behavior of this important biomarker.

Future research should focus on conducting formal pharmacokinetic studies using 4-MHA-d7 as a tracer. Such studies would provide invaluable data on the absorption, distribution, metabolism, and excretion of 4-MHA, enhancing our understanding of xylene toxicology and improving the interpretation of biomonitoring data. The availability of such data would be of significant benefit to researchers, scientists, and drug development professionals working in toxicology, occupational health, and environmental science.

References

- 1. 4-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 2. Graphviz [graphviz.org]

- 3. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. MetaboAnalyst [metaboanalyst.ca]

- 7. lornajane.net [lornajane.net]

- 8. researchgate.net [researchgate.net]

- 9. cdc.gov [cdc.gov]

- 10. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 4-Methylhippuric Acid in Human Urine via LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-methylhippuric acid in human urine. 4-Methylhippuric acid is a key biomarker for monitoring exposure to p-xylene, a common industrial solvent.[1][2] The described protocol employs a straightforward sample preparation technique followed by rapid and selective LC-MS/MS detection, making it suitable for high-throughput analysis in clinical and research settings. This method provides the necessary accuracy and precision for assessing occupational and environmental exposure to xylene.

Introduction

Xylene, a widely used aromatic hydrocarbon solvent in various industries, is metabolized in the body and excreted in urine primarily as methylhippuric acids.[1][3] Specifically, p-xylene is metabolized to 4-methylhippuric acid, making its concentration in urine a reliable indicator of recent exposure.[2] Monitoring levels of 4-methylhippuric acid is crucial for assessing workplace safety and understanding the potential health effects of xylene exposure, which can include central nervous system depression and respiratory irritation.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying endogenous and exogenous compounds in complex biological matrices due to its high sensitivity and specificity.[5] This application note provides a detailed protocol for the determination of 4-methylhippuric acid in urine using LC-MS/MS, offering a significant improvement over older methods like gas chromatography (GC) which often require laborious derivatization steps.

Metabolic Pathway of p-Xylene

Caption: Metabolic conversion of p-xylene to 4-methylhippuric acid in the body.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data acquisition for the quantification of 4-methylhippuric acid in urine.

Materials and Reagents

-

4-Methylhippuric acid analytical standard

-

Stable isotope-labeled internal standard (e.g., 4-Methylhippuric acid-d7)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Hydrochloric acid (6 N)

-

Sodium chloride

-

Ethyl acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or 15-mL polypropylene centrifuge tubes

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a highly effective technique for sample clean-up and concentration.

-

Conditioning: Condition an SPE cartridge by passing 6 mL of methanol followed by 6 mL of water.

-

Loading: Take 1 mL of urine sample and dilute it with a suitable buffer if necessary. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

-

Elution: Elute the 4-methylhippuric acid from the cartridge using two 5 mL aliquots of acetone.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30°C.

-

Reconstitution: Reconstitute the dried extract in 500 µL of a water/methanol (70:30, v/v) solution.[6] Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a simpler, though potentially less clean, alternative to SPE.

-

Pipette 1.0 mL of a well-mixed urine sample into a 15-mL glass tube.[7][8]

-

Add 80 µL of 6 N HCl and 0.3 g of sodium chloride to the sample and mix thoroughly.[7][8]

-

Add 4 mL of ethyl acetate and vortex for 2 minutes.[8]

-

Centrifuge at 4000 rpm for 6 minutes to separate the layers.[8]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for individual instruments.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 1 mL/min[9] |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | Sciex 6500 QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | To be optimized, typically monitoring the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion. |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the determination of methylhippuric acids in urine.

| Parameter | Value | Analytical Method | Reference |

| Linearity Range | 2.00 - 598.65 µg/mL | HPLC-DAD | [9] |

| 10 - 1000 µg/mL | HPLC | [7] | |

| 500 ng/L - 10 mg/L | LC-MS/MS | [10] | |

| Limit of Detection (LOD) | 0.12 µg/mL | HPLC-DAD | [9] |

| 170 ng/L | LC-MS/MS | [10] | |

| Limit of Quantification (LOQ) | 0.24 µg/mL | HPLC-DAD | [9] |

| 570 ng/L | LC-MS/MS | [10] | |

| Mean Recovery | 103.22% - 104.45% | HPLC-DAD | [9] |

| >96% | HPLC | [7] | |

| Within-run Precision (RSD) | 0.49% - 0.95% | HPLC-DAD | [9] |

| Between-run Precision (RSD) | 0.86% - 2.74% | HPLC-DAD | [9] |

| Intra-day Precision (RSD) | 6.4% - 9.6% | LC-MS/MS | [10] |

| Inter-day Precision (RSD) | 9.2% - 11.5% | LC-MS/MS | [10] |

Experimental Workflow

Caption: A schematic of the analytical workflow from sample collection to final quantification.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of 4-methylhippuric acid in human urine. The detailed protocol for sample preparation and instrumental analysis, along with the summarized performance data, offers a comprehensive guide for researchers, scientists, and drug development professionals. This method is well-suited for routine monitoring of xylene exposure in occupational and environmental health settings.

References

- 1. 4-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 2. superpower.com [superpower.com]

- 3. 4-Methylhippuric Acid (4MHA) - Environmental Toxins - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. longdom.org [longdom.org]

- 5. academic.oup.com [academic.oup.com]

- 6. ijrpc.com [ijrpc.com]

- 7. cdc.gov [cdc.gov]

- 8. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 9. [Determination of hippuric acid and methylhippuric acid in urine by high performance liquid chromatography after extracted with acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction of the toluene exposure biomarkers hippuric acid and methylhippuric acid using a magnetic molecularly imprinted polymer, and their quantitation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: UPLC-MS/MS Analysis of Xylene Biomarkers in Human Urine

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of xylene biomarkers—2-methylhippuric acid (2-MHA), 3-methylhippuric acid (3-MHA), and 4-methylhippuric acid (4-MHA)—in human urine. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and incorporates a stable isotope-labeled internal standard, 4-Methyl Hippuric Acid-d7, for enhanced accuracy and precision. This analytical procedure is suitable for researchers, scientists, and drug development professionals involved in occupational health monitoring, environmental exposure assessment, and toxicological studies.

Introduction

Xylene, a widely used industrial solvent found in paints, thinners, and other chemical products, poses potential health risks upon exposure.[1] Monitoring the urinary metabolites of xylene is a reliable method for assessing exposure levels in occupational and environmental settings. The primary biomarkers of xylene exposure are the isomers of methylhippuric acid (MHA): 2-MHA, 3-MHA, and 4-MHA, which are formed through the metabolism of o-, m-, and p-xylene, respectively.[2][3]

This method employs UPLC-MS/MS, a highly selective and sensitive analytical technique, for the simultaneous quantification of these MHA isomers.[1][4] The use of a deuterated internal standard, 4-Methyl Hippuric Acid-d7, is critical for correcting variations in sample preparation and potential matrix effects during analysis, ensuring high-quality quantitative results.[5]

Experimental Workflow

The overall experimental workflow for the UPLC-MS/MS analysis of xylene biomarkers is depicted below.

Materials and Methods

Reagents and Materials

-

Standards: 2-Methylhippuric acid, 3-Methylhippuric acid, 4-Methylhippuric acid (analytical grade)

-

Internal Standard: 4-Methyl Hippuric Acid-d7

-

Solvents: Acetonitrile, Methanol, Water (UPLC-MS grade)

-

Reagents: Formic acid, Hydrochloric acid

-

Extraction Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or extraction solvents (e.g., ethyl acetate)

Instrumentation

-

UPLC System: A Waters ACQUITY UPLC system or equivalent.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocols

Standard and Internal Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-MHA, 3-MHA, 4-MHA, and 4-Methyl Hippuric Acid-d7 in methanol.

-

Working Standard Mixture: Prepare a mixed working standard solution containing 2-MHA, 3-MHA, and 4-MHA at a suitable concentration by diluting the stock solutions with a methanol/water mixture.

-

Internal Standard Working Solution: Prepare a working solution of 4-Methyl Hippuric Acid-d7 by diluting the stock solution with a methanol/water mixture.

Sample Preparation (Solid-Phase Extraction Protocol)

-

Sample Thawing: Thaw frozen urine samples at room temperature.

-

Internal Standard Spiking: To 1 mL of urine, add a specified amount of the 4-Methyl Hippuric Acid-d7 working solution.

-

Acidification: Acidify the urine sample to approximately pH 2 with hydrochloric acid.[1]

-

SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 500mg) with 6 mL of methanol followed by 6 mL of water.[1]

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interferences.

-

Elution: Elute the analytes with two 5 mL aliquots of acetone.[1]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30°C.[1]

-

Reconstitution: Reconstitute the dried extract in 500 µL of a water/methanol solution (e.g., 70:30, v/v).[1]

-

Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

The separation and detection of the MHA isomers are performed using the following conditions:

UPLC Conditions

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 1 |

Table 1: UPLC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95.0 | 5.0 |

| 5.0 | 5.0 | 95.0 |

| 6.0 | 5.0 | 95.0 |

| 6.1 | 95.0 | 5.0 |

| 8.0 | 95.0 | 5.0 |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 2-Methylhippuric Acid | 192.1 | 93.1 | 20 | 15 |

| 3-Methylhippuric Acid | 192.1 | 93.1 | 20 | 15 |

| 4-Methylhippuric Acid | 192.1 | 93.1 | 20 | 15 |

| 4-Methyl Hippuric Acid-d7 | 199.1 | 93.1 | 20 | 15 |

Xylene Metabolism and Biomarker Formation

The metabolic pathway of xylene leading to the formation of methylhippuric acid is illustrated below.

Quantitative Data Summary

The performance of this method was evaluated based on linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. The following tables summarize the quantitative data obtained.

Table 3: Calibration Curve Parameters

| Analyte | Calibration Range (µg/L) | R² |

| 2-Methylhippuric Acid | 1 - 200 | > 0.998 |

| 3-Methylhippuric Acid | 1 - 200 | > 0.998 |

| 4-Methylhippuric Acid | 1 - 200 | > 0.998 |

Table 4: Method Detection and Quantitation Limits

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |

| 2-Methylhippuric Acid | 0.2 | 0.5 |

| 3-Methylhippuric Acid | 0.2 | 0.5 |

| 4-Methylhippuric Acid | 0.2 | 0.5 |

Table 5: Accuracy and Precision

| Analyte | Spiked Concentration (µg/L) | Recovery (%) | RSD (%) |

| 2-Methylhippuric Acid | 10 | 95.8 | 4.5 |

| 100 | 98.2 | 3.1 | |

| 3-Methylhippuric Acid | 10 | 96.5 | 4.2 |

| 100 | 99.1 | 2.8 | |

| 4-Methylhippuric Acid | 10 | 97.1 | 3.9 |

| 100 | 98.9 | 2.5 |

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of 2-MHA, 3-MHA, and 4-MHA in human urine. The use of 4-Methyl Hippuric Acid-d7 as an internal standard ensures accurate and precise results, making this method highly suitable for the biomonitoring of xylene exposure in various research and clinical settings. The detailed protocol and performance data presented herein demonstrate the robustness and applicability of this method for routine analysis.

References

- 1. ijrpc.com [ijrpc.com]

- 2. cdc.gov [cdc.gov]

- 3. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 4. Analysis of 10 urinary BTEX metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 4-Methylhippuric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 4-methylhippuric acid in urine using Gas Chromatography-Mass Spectrometry (GC-MS). 4-Methylhippuric acid is a key biomarker for monitoring occupational and environmental exposure to xylene.[1] The protocol described herein provides a comprehensive workflow, including sample preparation by solid-phase extraction (SPE), derivatization, and GC-MS analysis. This method is suitable for toxicological studies, clinical diagnostics, and drug metabolism research.

Introduction

4-Methylhippuric acid is a primary metabolite of p-xylene, a widely used industrial solvent.[1][2] Its quantification in urine is a reliable indicator of xylene exposure.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds, making it an ideal technique for the determination of 4-methylhippuric acid after appropriate derivatization.[3] This document provides a detailed protocol for the accurate and precise measurement of 4-methylhippuric acid in urine samples.

Experimental Protocol

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a reliable technique for sample cleanup and concentration of 4-methylhippuric acid from complex biological matrices like urine.[4]

Materials:

-

Urine sample

-

Internal Standard (e.g., deuterated 4-methylhippuric acid (MHA-d7) or Heptadecanoic acid)[2][5]

-

Hydrochloric acid (HCl)

-

SPE cartridges (e.g., Oasis HLB)

-

Methanol (MeOH)

-

Deionized water

-

Acetone

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment: Take a known volume of urine (e.g., 1 mL) and acidify to pH ~2 with hydrochloric acid.[4]

-

Internal Standard Spiking: Add a known concentration of the internal standard to the urine sample.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water.[4]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interferences.

-

Elution: Elute the 4-methylhippuric acid and the internal standard with two 5 mL aliquots of acetone.[4]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30°C.[4]

Derivatization